molecular formula C16H15ClN4 B11809165 N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Cat. No.: B11809165
M. Wt: 298.77 g/mol
InChI Key: JEVQEEIQXUHXSE-UHFFFAOYSA-N
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Description

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline (CAS 1171933-83-7) is a chemical compound offered for early-stage research and discovery purposes. With the molecular formula C₁₆H₁₅ClN₄ and a molecular weight of 298.77 g/mol, this reagent features a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylaniline groups via a methylene bridge . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is recognized as a key pharmacophore in numerous therapeutic agents . This structure is known to interact with biological targets through hydrogen bonding and dipole interactions, making it a versatile building block for developing compounds with diverse biological activities . Researchers are exploring this and related triazole derivatives for potential applications in areas such as antifungal, antibacterial, and antiviral agent development, as well as in the synthesis of more complex chemical entities . Handling Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline

InChI

InChI=1S/C16H15ClN4/c1-11-2-8-14(9-3-11)18-10-15-19-16(21-20-15)12-4-6-13(17)7-5-12/h2-9,18H,10H2,1H3,(H,19,20,21)

InChI Key

JEVQEEIQXUHXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions.

    Introduction of the Methylaniline Moiety: The methylaniline moiety is attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse bioactivities depending on substituents and structural variations. Below is a comparative analysis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline with structurally related compounds from the literature:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Groups Biological Activity (if reported)
This compound (Target) 1,2,4-Triazole 5-(4-Cl-phenyl), -CH2-4-methylaniline Amine, Aryl chloride Not reported
5-(4-Chlorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) 1,2,4-Triazole-thione 5-(4-Cl-phenyl), 4-(3-methylphenyl), C=S Thione, Aryl chloride Not reported
N-{[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-8-methoxyquinoline-5-sulfonamide (7d) 1,2,3-Triazole 1-(4-Cl-phenyl), -CH2-sulfonamide, quinoline Sulfonamide, Quinoline Anticancer (hypothesized)
N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline 1,2,4-Triazole 4-(4-Cl-phenyl), 5-(CF3), nitrovinyl Trifluoromethyl, Nitro Not reported
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (4) 1,2,4-Triazole-thiol 4-(4-MeO-phenyl), 5-phenyl, -SH Thiol, Methoxy Not reported

Key Observations

Structural Variations: The target compound lacks sulfur-containing functional groups (e.g., thione or thiol) present in analogs like 6h and 4, which may reduce its hydrogen-bonding capacity and alter solubility .

Spectroscopic Data :

  • IR Spectroscopy : The target compound’s IR spectrum would lack the C=S stretch (~1243 cm⁻¹) seen in 6h but may show C=N stretches near 1631 cm⁻¹, consistent with triazole rings.
  • NMR : The methylene bridge (-CH2-) in the target compound would resonate near δ 3.5–4.0 ppm, similar to the -CH2- linkage in 7d (δ 4.15 ppm) .

Elemental Analysis :

  • The target compound’s calculated C/H/N percentages would differ from 6h (C: 63.15%, H: 3.98%, N: 3.74%) due to the absence of sulfur and the presence of methylaniline .

Table 2: Physicochemical and Spectral Data Comparison

Property Target Compound (Inferred) 6h 7d
Molecular Weight ~328 g/mol (estimated) 419 g/mol Not reported
IR Stretches (cm⁻¹) ~1631 (C=N), ~3045 (C-H) 1596 (C=N), 1243 (C=S), 702 (C-Cl) Not reported
1H-NMR (δ ppm) ~2.49 (CH3), ~7.5–8.0 (Ar-H) 2.59 (CH3), 6.86–7.26 (Ar-H) 6.80–8.23 (Ar-H), 4.15 (CH2 linkage)
Elemental Analysis (C/H/N) ~C: 65%, H: 4.5%, N: 17% (estimated) C: 63.15%, H: 3.98%, N: 3.74% Not reported

Research Implications

  • Synthetic Routes : The target compound may be synthesized via S-alkylation or cyclization methods similar to those used for 6h and 4 .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., CF3 in ) could modulate the target’s electronic profile and enhance binding affinity.

Biological Activity

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzohydrazide with suitable precursors under specific conditions to yield the desired triazole structure.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of Hydrazone: Reacting 4-chlorobenzohydrazide with an appropriate alkyl halide.
  • Cyclization: Under acidic or basic conditions to form the triazole ring.
  • Final Modifications: Introducing the aniline moiety through nucleophilic substitution.

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-71.88Induction of apoptosis and cell cycle arrest
A3754.2Inhibition of cyclin-dependent kinases (CDK)
HCT116<10Disruption of DNA synthesis

Antimicrobial Properties

The compound also exhibits antimicrobial activity, particularly against fungal strains. The presence of the triazole ring is crucial for its antifungal efficacy as it inhibits ergosterol synthesis in fungal cell membranes.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Key findings include:

  • The chlorophenyl group enhances binding affinity to biological targets.
  • The methyl group at position 4 of the aniline moiety increases lipophilicity, facilitating better membrane penetration.
  • Variations in substituents on the phenyl ring significantly affect anticancer potency.

Study 1: Antitumor Efficacy

In a recent study by Huang et al., this compound was evaluated for its antitumor effects on various cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value of approximately 2 µM against MCF-7 cells.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potential as a therapeutic agent in treating fungal infections.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions.
  • Step 2: Alkylation of the triazole nitrogen with a chloromethyl-aniline derivative.
  • Step 3: Purification via column chromatography or recrystallization.

Optimal Conditions:

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates .
  • Control reaction temperatures (e.g., 60–80°C for cyclization) and monitor pH to minimize side reactions .
  • Yield optimization requires stoichiometric balancing of reagents and slow addition of alkylating agents .

Example Data from Analogous Syntheses:

CompoundYield (%)Melting Point (°C)
4-(((5-(4-Chlorophenyl)...72168–170
5-(4-chlorophenyl)...81163–165
(Adapted from )

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation of protons (¹H) and carbons (¹³C). Displacement of aromatic protons (δ 7.2–7.5 ppm) and triazole carbons (δ 150–160 ppm) confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for aniline) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, IR, and elemental analysis) to resolve ambiguities .
  • Impurity Analysis: Use HPLC to detect byproducts; recrystallize or repurify if impurities exceed 5% .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Case Study: In a triazole derivative, an anomalous ¹³C NMR signal at δ 170 ppm initially suggested a carbonyl group. DFT modeling revealed it was a deshielded triazole carbon, resolving the misinterpretation .

Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Answer:

  • Structural Modifications: Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to the aniline or triazole moiety to enhance aqueous solubility .
  • Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) while ensuring solvent compatibility with biological assays .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability without altering its core structure .

Note: Solubility limitations in polar solvents (e.g., water) are common due to the compound’s hydrophobic aryl and triazole groups .

Basic: What functional group reactions are relevant for derivatizing this compound?

Answer:
Key reactions include:

  • Triazole Alkylation/Sulfonation: React with alkyl halides or sulfonyl chlorides to modify the triazole’s N-1 position .
  • Aniline Diazotization: Form diazonium salts for coupling with aromatic amines or phenols to create azo derivatives .
  • Reductive Amination: Introduce substituents to the methylaniline group using aldehydes/ketones and reducing agents (e.g., NaBH₃CN) .

Example: Sulfonation of the triazole ring with chlorosulfonic acid yields sulfonamide derivatives with enhanced biological activity .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in anticancer research?

Answer:

  • Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify cell death in cancer lines (e.g., MCF-7) .
  • Kinase Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) to identify molecular targets .
  • Molecular Docking: Model interactions with proteins (e.g., Bcl-2) to predict binding modes and guide mutagenesis studies .

Data Interpretation: If cytotoxicity is observed without kinase inhibition, investigate off-target effects (e.g., DNA intercalation) via comet assays .

Advanced: How to resolve low yields in the final alkylation step of the synthesis?

Answer:

  • Optimize Reaction Conditions: Increase reaction time (e.g., 24–48 hours) and use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation .
  • Byproduct Trapping: Add scavengers (e.g., molecular sieves) to absorb water or HCl generated during the reaction .

Basic: What crystallographic data are available for structural analogs, and how can they guide research?

Answer:

  • X-ray Diffraction: Analogs like 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ( ) reveal planar triazole rings and bond lengths (e.g., C-N: 1.33 Å), aiding in conformational analysis.
  • Applications: Use crystallographic data to validate computational models or design derivatives with improved steric compatibility .

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